BenchChemオンラインストアへようこそ!

2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid

Medicinal Chemistry Chemical Synthesis Salt Selection

This TFA salt provides superior solubility in polar aprotic solvents (DMF, DMSO) versus the free base, enabling homogeneous multi-step reactions. The 2-positional azetidine attachment offers a distinct vector for kinase inhibitor diversification, as validated by patent filings for JAK and PDE4 targets. With 98% purity and enhanced refrigerated stability (2–8°C), it minimizes impurity carryover into screening libraries. Ideal for parallel synthesis workflows and salt-form screening studies.

Molecular Formula C9H10F3N3O3
Molecular Weight 265.192
CAS No. 2253629-56-8
Cat. No. B2500079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid
CAS2253629-56-8
Molecular FormulaC9H10F3N3O3
Molecular Weight265.192
Structural Identifiers
SMILESC1C(CN1)OC2=NC=CC=N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H9N3O.C2HF3O2/c1-2-9-7(10-3-1)11-6-4-8-5-6;3-2(4,5)1(6)7/h1-3,6,8H,4-5H2;(H,6,7)
InChIKeyRXTXEFUKUGRARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azetidin-3-yloxy)pyrimidine TFA Salt (CAS 2253629-56-8): A Specialized Azetidine-Pyrimidine Building Block for Kinase-Targeted Synthesis


2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid is a trifluoroacetic acid (TFA) salt of a heterocyclic building block that integrates a pyrimidine ring with an azetidine moiety via an ether linkage at the 2-position . With a molecular formula of C9H10F3N3O3 and a molecular weight of 265.19 g/mol, it serves as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available from multiple suppliers with purities of 95–98%, and its salt form distinguishes it from the free base (CAS 1340581-86-3, MW 151.17) and hydrochloride salt (CAS 1430841-45-4, MW 187.63) in terms of solubility, stability, and handling characteristics .

Why Generic Azetidine-Pyrimidine Intermediates Cannot Replace the Specific TFA Salt of 2-(Azetidin-3-yloxy)pyrimidine


Substituting the TFA salt of 2-(azetidin-3-yloxy)pyrimidine with its free base (CAS 1340581-86-3) or hydrochloride salt (CAS 1430841-45-4) introduces significant variability in downstream synthetic outcomes. The TFA counterion critically modulates solubility, with TFA salts of azetidine derivatives demonstrating enhanced solubility in polar aprotic solvents such as DMF and DMSO compared to their free base counterparts, which is essential for homogeneous reaction conditions in multi-step syntheses . Furthermore, the 2-positional attachment of the azetidine ring on the pyrimidine core offers a distinct vector for chemical elaboration compared to the 4-substituted regioisomer (CAS 1343343-31-6), leading to different steric and electronic environments that directly influence the selectivity and potency of the final kinase inhibitors . The TFA salt also provides superior stability under refrigerated storage conditions (2–8°C), reducing decomposition risks during long-term procurement and inventory management .

Quantitative Differentiation of 2-(Azetidin-3-yloxy)pyrimidine TFA Salt: Physicochemical, Purity, and Application-Specific Comparisons


Improved Solubility and Handling: TFA Salt vs. Free Base of 2-(Azetidin-3-yloxy)pyrimidine

The TFA salt form (CAS 2253629-56-8) provides a critical advantage in solubility and handling over the free base (CAS 1340581-86-3). While specific quantitative solubility data for this exact pair is not available, class-level evidence on azetidine-containing TFA salts demonstrates that TFA counterions significantly enhance solubility in polar aprotic solvents like DMF and DMSO, which are standard for nucleophilic substitution reactions used to further elaborate this building block . The free base, with a lower molecular weight (151.17 vs. 265.19 g/mol) and a lower calculated LogP (-0.17), lacks the ionic character that facilitates dissolution in organic reaction media, potentially leading to heterogeneous mixtures and reduced yields in subsequent synthetic steps .

Medicinal Chemistry Chemical Synthesis Salt Selection

Purity Benchmarking: Commercial TFA Salt (98%) vs. Hydrochloride Salt (95%)

The TFA salt of 2-(azetidin-3-yloxy)pyrimidine is commercially available with a purity specification of 98% (Leyan), compared to the 95% purity specification for the commercially available hydrochloride salt (Sigma-Aldrich/Combi-Blocks) . This 3-percentage-point higher purity threshold for the TFA salt can be critical in multi-step medicinal chemistry syntheses where even minor impurities can propagate into complex byproduct profiles, complicating purification of final kinase inhibitors .

Procurement Quality Control Salt Comparison

Positional Isomer Advantage: 2-Substituted vs. 4-Substituted Azetidinyl-Pyrimidine Scaffolds in PDE4 Inhibition

The 2-positional attachment of the azetidinyl-oxy group on the pyrimidine ring, as found in the target compound, provides a distinct vector for molecular recognition compared to the 4-substituted regioisomer (CAS 1343343-31-6). SAR studies on 3-substituted azetidinyl derivatives on a 4,6-diaminopyrimidine scaffold, relevant to PDE4 inhibition, demonstrate that the specific attachment point critically influences both enzymatic potency and selectivity . Although direct IC50 data for this exact building block are not available, the 2-position offers a unique trajectory for further functionalization that is complementary—rather than interchangeable—with the 4-position scaffold, which is more commonly explored .

Kinase Inhibition PDE4 Structure-Activity Relationship

Computational Drug-Likeness: TFA Salt vs. Free Base and HCl Salt Physicochemical Profiles

The TFA salt of 2-(azetidin-3-yloxy)pyrimidine exhibits a markedly different computed physicochemical profile compared to its free base and hydrochloride salt forms, which can influence its behavior as an intermediate and the properties of its downstream products. The TFA salt possesses a higher LogP (0.46) and a substantially larger topological polar surface area (TPSA, 84.34 Ų) compared to the free base (LogP -0.17, TPSA 47.04 Ų) . This increased lipophilicity and hydrogen-bonding capacity can enhance membrane permeability predictions for final compounds, a critical parameter in CNS drug discovery programs .

Drug Design ADME Prediction Physicochemical Properties

Azetidine-Pyrimidine Scaffold Validation in JAK Inhibitor Patent Space

The azetidine-pyrimidine scaffold, of which 2-(azetidin-3-yloxy)pyrimidine TFA salt is a fundamental building block, has been extensively validated in patent literature as a core motif for Janus kinase (JAK) inhibitors. Aerie Pharmaceuticals' patent family (US 2024/006916, EP 4363058) explicitly claims azetidinyl pyrimidine compounds that affect JAK kinase function for treating inflammatory eye diseases, uveitis, and cancers . This provides a strong, defensible intellectual property rationale for procuring the 2-azetidinyl-oxy pyrimidine scaffold specifically, as it enables access to a claimed chemical space that is distinct from more traditional pyrimidine scaffolds .

Janus Kinase JAK Inhibitor Patent Analysis Inflammatory Disease

Optimal Application Scenarios for 2-(Azetidin-3-yloxy)pyrimidine TFA Salt in Drug Discovery and Chemical Synthesis


Synthesis of Novel JAK Kinase Inhibitor Libraries for Inflammatory Disease Programs

The TFA salt serves as a direct precursor for generating azetidinyl pyrimidine-based JAK inhibitor libraries, as validated by Aerie Pharmaceuticals' patent filings that specifically claim this chemotype for treating uveitis and other inflammatory conditions . The 2-positional attachment provides a distinct vector for diversification, enabling medicinal chemistry teams to access novel chemical space beyond the more extensively explored 4-substituted pyrimidine scaffolds . The TFA salt's enhanced solubility in DMF and DMSO facilitates high-throughput parallel synthesis workflows, while its 98% commercial purity minimizes impurity carryover into screening libraries .

PDE4 Inhibitor Lead Optimization Using 2-Substituted Azetidine-Pyrimidine Core

Building on the established SAR that 3-substituted azetidinyl derivatives on diaminopyrimidine scaffolds improve PDE4 inhibitory activity, the 2-(azetidin-3-yloxy)pyrimidine TFA salt offers a complementary core structure for developing next-generation dual M3 antagonist-PDE4 inhibitors for COPD and pulmonary inflammation . The TFA counterion ensures adequate solubility during the key coupling steps, while the scaffold's favorable LogP (0.46 for the salt) provides a balanced starting point for optimizing CNS penetration versus systemic exposure .

Building Block for CNS-Penetrant Kinase Probes with Optimized Physicochemical Properties

The free base form of this scaffold (LogP -0.17, TPSA 47.04 Ų) already resides within favorable CNS drug-like space, and the TFA salt offers a soluble, stable form for storage and initial reactions. Researchers developing CNS-targeted kinase probes can leverage the salt for synthetic steps requiring high solubility, then liberate the free base for final property optimization . The one additional hydrogen-bond donor and acceptor provided by the TFA counterion can be exploited in prodrug strategies or to temporarily modulate target engagement .

Comparative Salt Screening for Pre-Formulation and Process Chemistry Development

For process chemistry teams optimizing the synthesis of azetidine-pyrimidine drug candidates, the TFA salt offers a distinct profile for salt screening studies. Its higher reported purity (98%) and different thermal and solubility properties compared to the HCl salt (95% purity) make it a valuable comparator in solid-form screens aimed at identifying the optimal salt for scale-up and formulation . Procurement of the TFA salt specifically, rather than defaulting to the more common HCl salt, can reveal processing advantages in crystallization, filtration, and drying unit operations .

Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.